(-)-2,3-O-Isopropylidene-d-threitol

Catalog No.
S9101319
CAS No.
25432-12-6
M.F
C7H14O4
M. Wt
162.18 g/mol
Availability
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(-)-2,3-O-Isopropylidene-d-threitol

CAS Number

25432-12-6

Product Name

(-)-2,3-O-Isopropylidene-d-threitol

IUPAC Name

[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C7H14O4/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6,8-9H,3-4H2,1-2H3

InChI Key

INVRLGIKFANLFP-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(C(O1)CO)CO)C

(-)-2,3-O-Isopropylidene-D-threitol is a chiral compound classified under the category of sugar alcohols. Its molecular formula is C7H14O4C_7H_{14}O_4 with a molecular weight of approximately 162.19 g/mol. This compound exists as a crystalline solid, typically appearing as a white to almost white powder. It has a melting point ranging from 47°C to 52°C and is known for its hygroscopic nature, requiring careful storage under inert gas conditions at low temperatures to maintain its stability .

Typical of sugar alcohols and dioxolanes. Key reactions include:

  • Acetal Formation: (-)-2,3-O-Isopropylidene-D-threitol can undergo acetal formation reactions with aldehydes or ketones, leading to the creation of more complex carbohydrate derivatives.
  • Reduction Reactions: The hydroxymethyl groups present in its structure make it susceptible to reduction reactions, which can yield different alcohols or sugar derivatives.
  • Dehydration: Under acidic conditions, dehydration can occur, resulting in the formation of cyclic intermediates or other dioxolanes.

These reactions are significant in synthetic organic chemistry, particularly in the synthesis of complex carbohydrates and natural products.

The synthesis of (-)-2,3-O-Isopropylidene-D-threitol can be achieved through several methods:

  • Protection of D-threitol: Starting from D-threitol, isopropylidene groups can be introduced using isopropylidene chloride in the presence of a base like sodium hydride.
  • Chemical Reduction: The compound can also be synthesized through the reduction of appropriate precursors that contain carbonyl functionalities.
  • Enzymatic Methods: Biocatalysis using specific enzymes may also provide a viable route for synthesizing this compound with high stereoselectivity.

These methods highlight the versatility and importance of chirality in synthetic organic chemistry.

(-)-2,3-O-Isopropylidene-D-threitol finds applications primarily in:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of various carbohydrate derivatives and natural products.
  • Pharmaceutical Research: Its derivatives may be explored for potential therapeutic applications due to their structural similarity to biologically active compounds.
  • Food Industry: As a sugar alcohol, it is investigated for use as a low-calorie sweetener and humectant in food products.

Interaction studies involving (-)-2,3-O-Isopropylidene-D-threitol are essential for understanding its behavior in biological systems. Research into its interactions with enzymes and receptors could reveal insights into its metabolic pathways and potential therapeutic effects. Furthermore, studies on its interactions with other biomolecules could elucidate its role in biochemical processes.

Several compounds share structural similarities with (-)-2,3-O-Isopropylidene-D-threitol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
D-threitolC4H10O4A simple sugar alcohol without protective groups
2,3-O-Isopropylidene-D-glycerolC7H14O4Similar structure but derived from glycerol
2-O-Methyl-D-threitolC5H12O5Methylated derivative with different properties
(4R,5R)-5-Hydroxymethyl-2,2-dimethyl-1,3-dioxolaneC7H14O4A structural isomer with potential biological activity

The uniqueness of (-)-2,3-O-Isopropylidene-D-threitol lies in its specific stereochemistry and functional groups that allow it to participate in unique

XLogP3

-0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

162.08920892 g/mol

Monoisotopic Mass

162.08920892 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-11-21
Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem

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